![molecular formula C9H13N3 B2969190 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine CAS No. 1851947-72-2](/img/structure/B2969190.png)
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the second position and a pyrrolidinyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-chloropyrimidine with pyrrolidine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methyl-4-chloropyrimidine in an appropriate solvent such as dimethylformamide (DMF).
- Add pyrrolidine to the solution.
- Heat the reaction mixture to a temperature of around 100°C.
- Stir the mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as the use of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-Methyl-4-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Methyl-4-(morpholin-1-yl)pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring.
2-Methyl-4-(pyrrolidin-1-yl)quinazoline: Features a quinazoline ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of the pyrrolidine moiety enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular processes, influencing pathways involved in disease mechanisms.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at neurotransmitter receptors, impacting neurotransmission.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
This compound | 0.0039 - 0.025 | S. aureus, E. coli |
2,6-dipiperidino-1,4-dibromobenzene | 0.025 - 0.1 | Various Gram-positive |
2,4,6-tripyrrolidinochlorobenzene | 0.05 - 0.15 | C. albicans |
Studies have shown that derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong activity against these organisms .
Antitumor Activity
Pyrimidine derivatives are also associated with anticancer properties. The compound's structure allows it to interfere with cancer cell proliferation by targeting specific pathways related to tumor growth.
Table 2: Antitumor Activity Data
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 5 - 10 | MCF-7 (Breast Cancer) |
Other Pyrimidine Derivatives | Varies | A549 (Lung Cancer) |
In vitro studies have demonstrated that modifications in the chemical structure can enhance the anticancer efficacy of these compounds .
Case Study 1: Antibacterial Screening
A study evaluated the antibacterial effects of various pyrrolidine derivatives including our compound against a range of bacteria. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use as a therapeutic agent in treating infections .
Case Study 2: Antitumor Activity
Another investigation focused on the anticancer properties of pyrimidine derivatives. The study highlighted that structural variations in the compounds could lead to improved selectivity and potency against cancer cell lines, suggesting that further exploration of these derivatives could yield effective cancer therapies .
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8-10-5-4-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNSZYDHSZRWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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